4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide
Overview
Description
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring substituted with an isobutylphenyl group and a methoxybenzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the thiophene core, followed by the introduction of the isobutylphenyl and methoxybenzoyl groups through a series of substitution and coupling reactions. Key reagents often include thiophene derivatives, isobutylbenzene, and methoxybenzoyl chloride, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]benzoic acid
- 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]benzamide
- 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]thiophene
Uniqueness
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is unique due to the combination of its thiophene core with the isobutylphenyl and methoxybenzoyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-14(2)12-15-4-6-16(7-5-15)19-13-29-23(20(19)21(24)26)25-22(27)17-8-10-18(28-3)11-9-17/h4-11,13-14H,12H2,1-3H3,(H2,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGAUECLNCFDHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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